molecular formula C23H25ClFN3OS B2500498 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride CAS No. 1215468-29-3

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride

Cat. No. B2500498
CAS RN: 1215468-29-3
M. Wt: 445.98
InChI Key: OIPKELOBTSJWOI-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiazole ring, a piperazine ring, and a ketone group. The thiazole ring is a heterocyclic compound consisting of sulfur and nitrogen . It’s an important moiety in the world of chemistry due to its aromatic properties and the many reactive positions where various chemical reactions may take place .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through multistep reactions. For instance, compounds containing a thiazole ring often involve reactions with various aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and piperazine rings would contribute to the overall structure. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place . The specific reactions that this compound undergoes would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the thiazole ring could contribute to its aromaticity .

Scientific Research Applications

Arylpiperazine Derivatives and Pharmacological Actions

  • Binding Affinity and Receptor Selectivity : Arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as pharmacophoric groups in several antipsychotic agents. The addition of arylalkyl substituents has been shown to improve the potency and selectivity of binding affinity at D2-like receptors, indicating the importance of structural features for receptor interaction (Sikazwe et al., 2009).

  • Metabolism and N-dealkylation : Arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects and have been studied for their contribution to the pharmacological actions of the parent arylpiperazine derivatives (Caccia, 2007).

  • Pro-cognitive Effects via Dopamine Receptors : Investigations into the pro-cognitive effects of certain peptides suggest interactions with dopamine receptors, with implications for the development of novel therapeutic strategies targeting brain region-specific dopamine receptor subpopulations. This research highlights the complex interplay between structural analogs and dopamine-mediated pathways (Braszko, 2010).

  • Pharmacokinetics and Pharmacodynamics : The study of bilastine, a new generation antihistamine, and its chemical structure, including hydrophilic carboxylic substituents, demonstrates the role of structural features in binding affinity and duration of action. This underscores the significance of specific pharmacophoric groups in determining the pharmacological profiles of new compounds (Sharma et al., 2021).

properties

IUPAC Name

1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3OS.ClH/c24-20-9-7-19(8-10-20)21-17-29-22(25-21)16-26-12-14-27(15-13-26)23(28)11-6-18-4-2-1-3-5-18;/h1-5,7-10,17H,6,11-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPKELOBTSJWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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